molecular formula C11H11N3O B2778589 6-(2-Aminophenyl)-2-methyl-2,3-dihydropyridazin-3-one CAS No. 1448027-35-7

6-(2-Aminophenyl)-2-methyl-2,3-dihydropyridazin-3-one

Cat. No.: B2778589
CAS No.: 1448027-35-7
M. Wt: 201.229
InChI Key: HVXWGBACYRVPPF-UHFFFAOYSA-N
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Description

6-(2-Aminophenyl)-2-methyl-2,3-dihydropyridazin-3-one is a heterocyclic compound that features a pyridazine ring substituted with an aminophenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Aminophenyl)-2-methyl-2,3-dihydropyridazin-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with methylhydrazine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is isolated through crystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

6-(2-Aminophenyl)-2-methyl-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

    Oxidation: N-oxides of the pyridazine ring.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted pyridazine derivatives depending on the reagents used.

Scientific Research Applications

6-(2-Aminophenyl)-2-methyl-2,3-dihydropyridazin-3-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-(2-Aminophenyl)-2-methyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

    2-aminophenol: A simpler compound with similar functional groups but lacking the pyridazine ring.

    2-methylpyridazine: Contains the pyridazine ring but lacks the aminophenyl group.

    2-aminobenzothiazole: Another heterocyclic compound with an aminophenyl group but a different ring structure.

Uniqueness

6-(2-Aminophenyl)-2-methyl-2,3-dihydropyridazin-3-one is unique due to the combination of the aminophenyl group and the pyridazine ring This structure imparts specific chemical and biological properties that are not found in the similar compounds listed above

Biological Activity

6-(2-Aminophenyl)-2-methyl-2,3-dihydropyridazin-3-one is a compound belonging to the dihydropyridazine class, which has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and notable biological activities, particularly in the context of medicinal chemistry.

Structural Characteristics

The molecular formula of this compound is C11H11N3OC_{11}H_{11}N_{3}O with a molecular weight of approximately 204.24 g/mol. The compound features a dihydropyridazine core with an amino group attached to a phenyl ring, enhancing its reactivity and potential interactions with biological targets .

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:

  • Reagents : Hydrazine derivatives, aldehydes or ketones.
  • Catalysts : Specific catalysts or solvents to facilitate cyclization.
  • Conditions : Careful control of temperature and pH to optimize yield and purity.

Anticancer Properties

Research indicates that compounds similar to this compound have shown significant anticancer activity. For instance, studies on related dihydropyridazine derivatives have demonstrated their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and modulation of signaling pathways .

In particular:

  • Mechanism : The compound may interact with enzymes or receptors involved in cell signaling pathways that regulate proliferation and apoptosis.
  • Case Studies : In vitro studies have shown that similar compounds can induce apoptosis in cancer cell lines such as A549 (human non-small cell lung cancer) through mitochondrial pathways .

Anti-inflammatory Activity

Compounds within the pyridazine family are also noted for their anti-inflammatory properties. They have been implicated in the inhibition of phosphodiesterase (PDE) activity, which plays a crucial role in inflammatory responses. The inhibition of PDE4 has been associated with reduced activation of inflammatory cells .

Comparative Biological Activity

The following table summarizes the biological activities observed in various studies involving related compounds:

Compound NameActivity TypeIC50 (µM)Reference
6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-oneAnticancer0.46
6-(4-(diethylamino)-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-onePDE4 Inhibition140
Flavonol DerivativeAnticancer3.14

Pharmacokinetics

Preliminary data suggest that this compound has potential for high gastrointestinal absorption but is not expected to effectively cross the blood-brain barrier. This characteristic may limit its use in neurological applications but enhances its utility in treating peripheral conditions.

Properties

IUPAC Name

6-(2-aminophenyl)-2-methylpyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c1-14-11(15)7-6-10(13-14)8-4-2-3-5-9(8)12/h2-7H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVXWGBACYRVPPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C2=CC=CC=C2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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